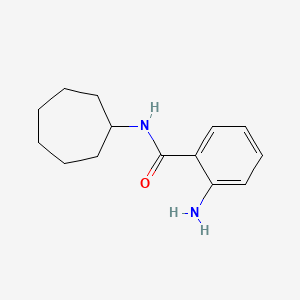
2-amino-N-cycloheptylbenzamide
Vue d'ensemble
Description
2-amino-N-cycloheptylbenzamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimicrobiennes
2-Amino-N-cycloheptylbenzamide: des dérivés ont été synthétisés et évalués pour leur potentiel en tant qu'agents antimicrobiens. Ces composés ont montré des résultats prometteurs contre diverses souches bactériennes et fongiques. Par exemple, certains dérivés ont présenté une excellente activité antifongique contre Aspergillus fumigatus, plus puissante que le médicament standard Clotrimazole, et une activité antibactérienne modérée à bonne contre d'autres souches .
Analyse du site pharmacophore
L'activité des dérivés de la this compound a été liée à leur structure en solution, identifiant des sites pharmacophores potentiels. Ces sites sont essentiels pour la liaison du composé à sa cible, ce qui est essentiel pour exercer son effet biologique. L'analyse de ces sites peut conduire au développement de nouveaux médicaments avec une efficacité accrue .
Méthodologies de synthèse
Le composé a été synthétisé à l'aide de méthodes conventionnelles et assistées par micro-ondes. Cette dernière offre une approche efficace en temps pour produire ces dérivés avec des rendements bons à excellents, en commençant par l'anhydride isatoïque (ISA). Cette avancée dans les méthodes de synthèse peut faciliter la production rapide de ces composés pour de nouvelles recherches et développements .
Mécanisme D'action
Target of Action
Similar compounds have been known to target specific enzymes and proteins in the field of oncology .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to the active site, inducing conformational changes, or blocking the substrate’s access .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-N-cycloheptylbenzamide . These factors can include temperature, pH, presence of other compounds, and specific conditions within the body .
Analyse Biochimique
Biochemical Properties
2-amino-N-cycloheptylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and subsequently affect gene transcription.
Additionally, this compound has been shown to interact with zinc-binding groups within the HDAC structure, further influencing its enzymatic activity . These interactions highlight the compound’s potential as a modulator of gene expression and its relevance in epigenetic studies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic activity against certain tumor cell lines, such as A549 and SW480, indicating its potential as an anti-cancer agent .
Furthermore, this compound can impact cell signaling pathways by inhibiting HDAC activity, leading to the accumulation of acetylated histones and altered gene expression patterns . This modulation of gene expression can result in changes in cellular metabolism and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of HDACs, inhibiting their enzymatic activity . This inhibition prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to this compound may lead to degradation and reduced efficacy.
Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained changes in gene expression and cellular metabolism, which can have significant implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-cancer activity and modulation of gene expression . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can interact with intracellular transporters that facilitate its movement to specific cellular compartments . These interactions can influence the localization and accumulation of this compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDACs and other nuclear proteins involved in gene regulation . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific nuclear compartments.
Propriétés
IUPAC Name |
2-amino-N-cycloheptylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-10-6-5-9-12(13)14(17)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRFNVVNWLSKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)
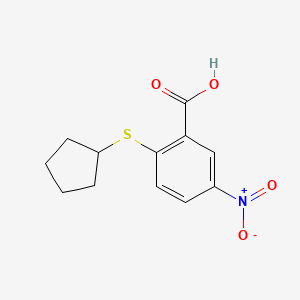
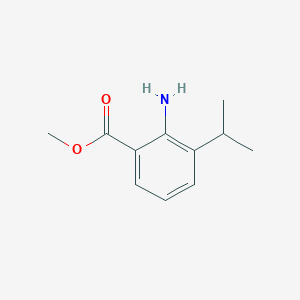
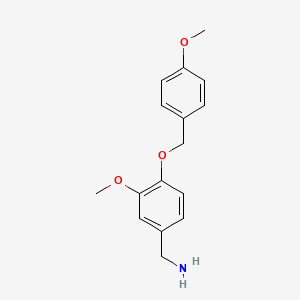

![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)
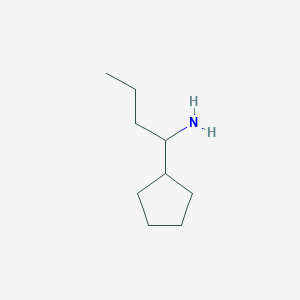

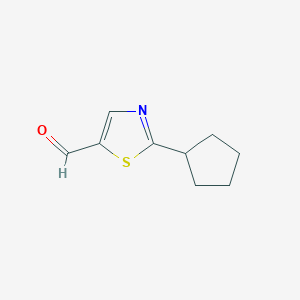
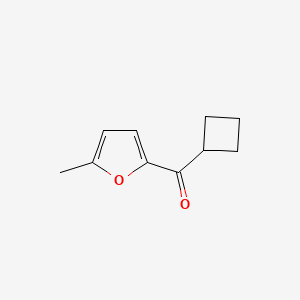
![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)

